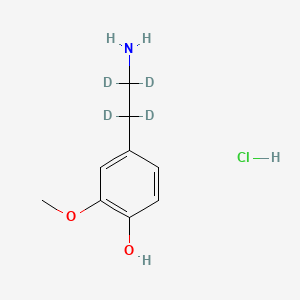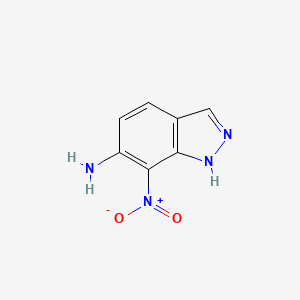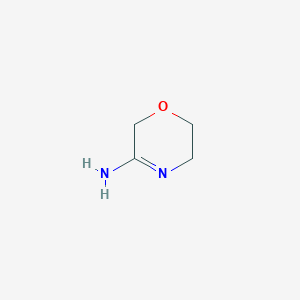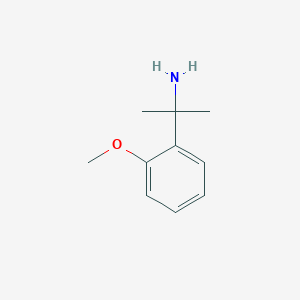
2-(2-Methoxyphenyl)propan-2-amine
Overview
Description
“2-(2-Methoxyphenyl)propan-2-amine” is a chemical compound with the molecular weight of 165.24 . It is also known by its IUPAC name, 2-(2-methoxyphenyl)-2-propanamine .
Molecular Structure Analysis
The InChI code for “2-(2-Methoxyphenyl)propan-2-amine” is 1S/C10H15NO/c1-10(2,11)8-6-4-5-7-9(8)12-3/h4-7H,11H2,1-3H3 . This indicates the presence of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule.Physical And Chemical Properties Analysis
“2-(2-Methoxyphenyl)propan-2-amine” is a liquid at room temperature .Scientific Research Applications
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
2-(2-Methoxyphenyl)propan-2-amine and its derivatives are of interest in the development of therapeutic agents for neuropsychiatric disorders due to their role as ligands for the dopamine D2 receptors. Research by Jůza et al. (2022) highlighted the importance of compounds with a 2-methoxyphenyl moiety for high affinity to D2 receptors, emphasizing their potential in treating conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore essential for D2R affinity includes an aromatic moiety, cyclic amine, and lipophilic fragment, indicating that modifications in the 2-(2-Methoxyphenyl)propan-2-amine structure could yield potent D2R modulators with therapeutic applications (Jůza et al., 2022).
Environmental Estrogens and Methoxychlor Metabolism
Although not directly related to 2-(2-Methoxyphenyl)propan-2-amine, studies on methoxychlor, a chlorinated hydrocarbon with a methoxyphenyl group, provide insights into the environmental impact and metabolic pathways of related compounds. Cummings (1997) discussed methoxychlor's metabolism into an active estrogenic form, highlighting the complex interactions and potential hazards of environmental estrogens, which could be relevant for understanding the environmental and health implications of structurally similar compounds like 2-(2-Methoxyphenyl)propan-2-amine (Cummings, 1997).
Advanced Oxidation Processes for Amines
The degradation of nitrogen-containing compounds, such as amines, through advanced oxidation processes (AOPs) is a critical area of environmental research. Bhat and Gogate (2021) reviewed the efficiency of AOPs in degrading a variety of amines, including aliphatic and aromatic types. This research could inform the development of remediation strategies for the environmental management of amine-containing compounds, potentially including 2-(2-Methoxyphenyl)propan-2-amine (Bhat & Gogate, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(2-Methoxyphenyl)propan-2-amine are the serotonin transporter , dopamine transporter , and alpha receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and physiological processes.
Mode of Action
2-(2-Methoxyphenyl)propan-2-amine acts as a potent and selective serotonin releasing agent . It binds to alpha receptors, mediating its effects . The compound also inhibits the sodium-dependent dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft .
Biochemical Pathways
The compound’s action on the serotonin and dopamine transporters affects the serotonergic and dopaminergic pathways . By increasing the concentration of these neurotransmitters, it can enhance neurotransmission and influence various physiological and psychological processes.
properties
IUPAC Name |
2-(2-methoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,11)8-6-4-5-7-9(8)12-3/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVVAFHIEPYATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275000 | |
| Record name | 2-Methoxy-α,α-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)propan-2-amine | |
CAS RN |
74702-94-6 | |
| Record name | 2-Methoxy-α,α-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74702-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-α,α-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

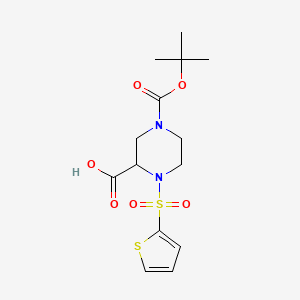


![6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282146.png)
![Thieno[3,2-d]isothiazole-5-carboxylic acid](/img/structure/B3282165.png)

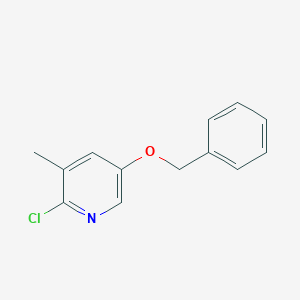


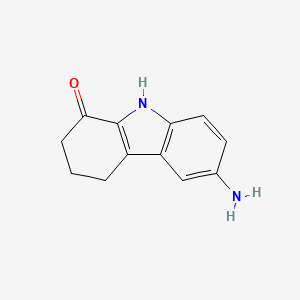
![[3-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B3282207.png)
